molecular formula C20H32ClNO2 B13764468 4'-(Hexyloxy)-3-piperidinopropiophenone hydrochloride CAS No. 5289-93-0

4'-(Hexyloxy)-3-piperidinopropiophenone hydrochloride

Cat. No.: B13764468
CAS No.: 5289-93-0
M. Wt: 353.9 g/mol
InChI Key: DCHWVEQDWXZLIN-UHFFFAOYSA-N
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Description

4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride is an organic compound that belongs to the class of piperidinopropiophenones. This compound is characterized by the presence of a piperidine ring, a propiophenone moiety, and a hexyloxy group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of 4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hexyloxy group and piperidinopropiophenone core make it a valuable compound for various research applications.

Properties

5289-93-0

Molecular Formula

C20H32ClNO2

Molecular Weight

353.9 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C20H31NO2.ClH/c1-2-3-4-8-17-23-19-11-9-18(10-12-19)20(22)13-16-21-14-6-5-7-15-21;/h9-12H,2-8,13-17H2,1H3;1H

InChI Key

DCHWVEQDWXZLIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl

Origin of Product

United States

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